N-[4-(methoxycarbonyl)phenyl]glycine
Description
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-(4-methoxycarbonylanilino)acetic acid |
InChI |
InChI=1S/C10H11NO4/c1-15-10(14)7-2-4-8(5-3-7)11-6-9(12)13/h2-5,11H,6H2,1H3,(H,12,13) |
InChI Key |
ZRMRHQSYCNOLOR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Using Glyoxalic Acid and Catalytic Hydrogenation
- Starting Materials : 4-aminophenyl derivatives (e.g., 4-aminobenzoic acid esters or nitriles), glyoxalic acid solution (typically 50% w/w), and a palladium on charcoal catalyst (5% Pd loading).
- Solvents : Common solvents include methanol, ethanol, tetrahydrofuran (THF), or mixed solvent systems.
- Catalyst : Palladium on activated charcoal (5% w/w Pd) is used, with catalyst loading varying from 0.01 to 1 times the weight of the aniline starting material.
- Reaction Conditions :
- Temperature: 45–55 °C, typically warmed slowly to 50 °C.
- Pressure: Hydrogen atmosphere maintained at 10 atm.
- Reaction Time: 10–14 hours, monitored by HPLC to ensure raw material conversion below 0.2%.
- Post-reaction Treatment :
- Filtration to recover palladium catalyst.
- Concentration of filtrate followed by basification with sodium hydroxide (10%) to hydrolyze ester impurities.
- Acidification to pH ~3 to precipitate the product.
- Cooling to 0 °C and filtration to isolate the crystalline product.
- Yields and Purity : Yields range from 93% to 95%, with product purity exceeding 99.4% as confirmed by LC-MS and HPLC analysis.
Variations in Solvent and Base Addition
- Use of methanol or THF as solvent affects yield slightly but maintains high purity.
- Addition of sodium carbonate or potassium carbonate equimolar to the aniline can facilitate reaction efficiency and product formation.
- The process tolerates formation of esterification by-products during reaction, which are converted back to the acid form during alkaline hydrolysis.
Representative Reaction Scheme
- Formation of imine intermediate between 4-aminophenyl compound and glyoxalic acid.
- Catalytic hydrogenation of imine to yield N-substituted phenyl glycine derivative.
- Hydrolysis and acid-base workup to isolate pure this compound.
Detailed Data Table of Preparation Conditions and Outcomes
| Entry | Starting Material | Solvent | Base Added | Catalyst (Pd/C) Loading | Temp (°C) | Pressure (atm H2) | Reaction Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|---|---|---|
| 1 | 4-aminobenzonitrile | Methanol | None | 0.5 g (5% Pd, 0.01 w/w) | 50 | 10 | 12 | 93 | 99.5 | Ester impurities hydrolyzed later |
| 2 | 4-aminobenzonitrile | THF | None | 0.5 g (5% Pd) | 50 | 10 | 12 | 94.9 | 99.4 | Similar yield and purity |
| 3 | 4-aminobenzonitrile | Methanol | Sodium carbonate | 0.5 g (5% Pd) | 50 | 10 | 12 | 95.2 | 99.4 | Base addition improves yield |
| 4 | 4-(methoxycarbonyl)aniline* | Methanol | None | 0.5 g (5% Pd) | 50 | 10 | 12 | 94.2 | 99.5 | Esterification side products noted |
*Note: The exact starting material for the methoxycarbonyl derivative is typically a 4-aminophenyl ester or related intermediate.
Research Findings and Advantages
- The described synthetic route is novel with no prior reports of this exact method, offering advantages such as:
- Use of inexpensive and readily available raw materials.
- Simple operational unit and low equipment requirements.
- High product purity and yield suitable for industrial production.
- The process includes effective catalyst recovery and recycling steps, enhancing sustainability and cost-efficiency.
- The method tolerates formation of ester by-products during reaction, which are conveniently hydrolyzed back to the acid form in subsequent steps.
- Analytical methods such as HPLC and LC-MS confirm product identity and purity, with molecular ion peaks consistent with this compound (m/e ~176.1).
Additional Notes on Related Preparations
- Related compounds such as N-(4-substituted phenyl)glycine derivatives have been synthesized via similar reductive amination and cyclization methods for pharmaceutical applications, including anti-inflammatory agents.
- Modifications of the para-substituent on the phenyl ring allow tuning of physicochemical properties and biological activity.
- Preparation methods involving carbodiimide-mediated coupling (e.g., EDC hydrochloride) and esterification have been reported for related esters but are more complex and less direct.
Chemical Reactions Analysis
Types of Reactions
DL-4-methoxycarbonylphenylglycine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
DL-4-methoxycarbonylphenylglycine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which DL-4-methoxycarbonylphenylglycine exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity and signal transduction pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Methyl N-(4-Chlorobenzoyl)glycinate
- Formula: C₁₀H₁₀ClNO₃
- Molecular Weight : 227.64 g/mol
- Key Features: Contains a 4-chlorobenzoyl group instead of methoxycarbonyl.
- Applications : Used in peptide synthesis and as an intermediate in agrochemicals.
N-(4-Hydroxyphenyl)glycine
- Formula: C₈H₉NO₃
- Molecular Weight : 181.16 g/mol
- Key Features : Substituted with a hydroxyl group, enabling hydrogen bonding and increased solubility in polar solvents. This contrasts with the hydrophobic methoxycarbonyl group in the target compound.
- Applications: Known as "Photoglycine," it is utilized in photographic developers due to its redox properties .
α-Methyl-(4-tetrazolyl-phenyl)glycine (MTPG)
- Key Features : Features a tetrazolyl ring, a heterocyclic group with high metabolic stability and hydrogen-bonding capacity. This substitution confers selective antagonism of metabotropic glutamate receptors (mGluR2/3), as demonstrated in rat hippocampal ischemia models .
- Biological Relevance : Unlike this compound, MTPG exhibits specific neuropharmacological activity, highlighting the impact of heterocyclic substituents on receptor binding.
Methyl N-(3-Chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycinate
- Formula: C₁₅H₁₃ClFNO₄S
- Key Features: Incorporates sulfonyl and halogen (Cl/F) groups.
- Synthetic Utility : Sulfonamide derivatives are common in drug design (e.g., protease inhibitors).
Comparative Data Table
Key Structural and Functional Insights
Electronic Effects :
- Methoxycarbonyl (electron-withdrawing) and hydroxyl (electron-donating) groups modulate the electron density of the phenyl ring, affecting reactivity. For example, the methoxycarbonyl group may stabilize negative charge in intermediates, while hydroxyl groups enhance solubility .
- Halogens (Cl, F) and sulfonyl groups increase electrophilicity, making these compounds more reactive in cross-coupling reactions .
Biological Activity :
- Tetrazolyl and sulfonamide groups enhance interactions with biological targets (e.g., enzymes, receptors) through hydrogen bonding and hydrophobic effects .
- The absence of such groups in this compound suggests its primary utility as a synthetic intermediate rather than a bioactive molecule.
Synthetic Flexibility :
- Ester groups (methoxycarbonyl) are readily hydrolyzed to carboxylic acids, enabling downstream functionalization. This contrasts with stable sulfonamides or heterocycles in other derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
